![molecular formula C13H13N B183476 N-methylbiphenyl-2-amine CAS No. 14925-09-8](/img/structure/B183476.png)
N-methylbiphenyl-2-amine
Overview
Description
N-methylbiphenyl-2-amine, also known as N-methyl-2-phenylaniline, is a chemical compound with the molecular formula C13H13N. It belongs to the biphenylamine family and is characterized by a biphenyl structure with an amine group substituted at the second position and a methyl group attached to the nitrogen atom. This compound is commonly used in scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methylbiphenyl-2-amine can be synthesized through various methods. One common synthetic route involves the reduction of 2-nitrodiphenyl followed by methylation. The reduction step typically uses hydrogen gas in the presence of a palladium catalyst, while the methylation step involves the use of methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors for the reduction step and continuous flow reactors for the methylation step. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-methylbiphenyl-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-methylbiphenyl-2-imine using oxidizing agents such as potassium permanganate.
Reduction: It can be further reduced to form this compound hydrochloride using reducing agents like lithium aluminum hydride.
Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles such as acyl chlorides to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: N-methylbiphenyl-2-imine.
Reduction: this compound hydrochloride.
Substitution: N-methylbiphenyl-2-amide.
Scientific Research Applications
Chemistry
N-methylbiphenyl-2-amine serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Oxidation to form N-methylbiphenyl-2-imine.
- Reduction to produce N-methylbiphenyl-2-amide.
- Substitution reactions with electrophiles to create amides.
Biology
In biological research, this compound is utilized as a precursor for synthesizing biologically active compounds. Its ability to modulate receptor activity positions it as a potential candidate for drug development targeting specific pathways.
Medicine
Ongoing research is investigating the use of this compound in pharmaceuticals. Its role in metabolic activation processes suggests potential applications in developing treatments for conditions related to oxidative stress .
Industrial Applications
The compound is employed in the production of dyes , pigments , and other industrial chemicals due to its stable chemical properties and reactivity profiles.
Case Study 1: Mechanochemical Synthesis
A study highlighted the mechanochemical synthesis of N-methylated amines, including this compound, under solvent-free conditions. This method demonstrated significant reductions in reaction time and environmental impact, showcasing its potential for pharmaceutical applications .
Case Study 2: Metabolic Activation Research
Research into the metabolic pathways of primary arylamines indicates that N-methylation is crucial for their activation. The study found that N-methylarylamines exhibit different metabolic behavior compared to their primary counterparts, suggesting that this compound could play a role in understanding these mechanisms .
Mechanism of Action
The mechanism of action of N-methylbiphenyl-2-amine involves its interaction with various molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
- N-methyl-2-phenylaniline
- 2-methylaminobiphenyl
- o-(N-methylamino)biphenyl
Comparison: N-methylbiphenyl-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability profiles, making it suitable for specific applications in research and industry.
Biological Activity
N-Methylbiphenyl-2-amine, a compound with the chemical formula CHN, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological evaluations, and relevant case studies.
This compound operates through several mechanisms, primarily by acting as a ligand for various receptors, thus modulating their activity. It is also involved in redox reactions that influence cellular oxidative stress pathways. The specific molecular targets can vary depending on the application context, which makes it a versatile compound in biological research.
1. Inhibition of Enzymes Related to Neurodegenerative Diseases
Recent studies have investigated the compound's potential in inhibiting enzymes associated with Alzheimer's disease, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in the cholinergic system, and their inhibition is a significant therapeutic strategy for managing symptoms of neurodegenerative disorders.
- Inhibitory Activity : this compound derivatives demonstrated varying degrees of inhibition against AChE and BuChE. Notably, the N-methylation of certain derivatives resulted in enhanced BuChE inhibition, suggesting that structural modifications can significantly affect biological activity .
Compound | AChE IC (µM) | BuChE IC (µM) |
---|---|---|
This compound | 40 | 10.4 |
N-methylnorbelladine | 66.89 | 4 |
4′-O,N-dimethylnorbelladine | >100 | 8 |
2. Antiviral Properties
The antiviral efficacy of this compound has also been explored against various viral pathogens. The compound exhibited activity against human coronaviruses and flaviviruses, with selectivity indices indicating reduced cytotoxicity compared to non-modified counterparts.
- Antiviral Activity : The selectivity index (SI) values for some derivatives ranged significantly, indicating their potential as antiviral agents while maintaining low toxicity levels .
Virus Type | EC (µM) | Selectivity Index (SI) |
---|---|---|
HCoV-OC43 | 67.74 | >6.28 |
Dengue Virus | 95.76 | >5.00 |
Pseudotyped HIV-1 | >100 | <3.00 |
Case Study 1: Neuroprotective Effects
In a study examining neuroprotective effects, this compound was shown to reduce oxidative stress markers in neuronal cell lines. This suggests its potential utility in neurodegenerative disease models where oxidative damage is prevalent.
Case Study 2: Cancer Cell Line Testing
The compound was tested against various cancer cell lines, including hepatocarcinoma (Huh7), adenocarcinoma (HCT-8), and acute myeloid leukemia (THP-1). Results indicated moderate cytotoxicity with varying selectivity across different cell types, highlighting its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
N-methyl-2-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARILLOXVAEKID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14925-09-8 | |
Record name | N-Methylbiphenyl-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.